1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone
Description
1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone is a tetrahydroquinoline derivative featuring an acetyl (ethanone) group attached to the nitrogen atom of the quinoline scaffold. The compound’s structure includes a 2-methyl substituent on the dihydroquinoline ring and a phenylamino group at the 4-position. This molecule is of interest due to its structural similarity to bioactive compounds targeting antimicrobial, anticancer, and neurological pathways .
Key structural attributes:
- Core: 3,4-Dihydroquinoline (partially saturated quinoline).
- Substituents: 2-Methyl group on the dihydroquinoline ring. Phenylamino group at position 2. Ethanone (acetyl) group at position 1.
Properties
IUPAC Name |
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13-12-17(19-15-8-4-3-5-9-15)16-10-6-7-11-18(16)20(13)14(2)21/h3-11,13,17,19H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJVGQHTXJHUEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Quinoline Core
The quinoline backbone is typically constructed via the Pfitzinger reaction, where β-ketoesters react with aniline derivatives under acidic conditions. For 1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone, N-(4-methoxyphenyl)-3-chloropropionamide serves as a precursor. Intramolecular Friedel-Crafts alkylation using aluminum chloride (3–5 equivalents) in dimethyl sulfoxide (DMSO) at 150–220°C induces cyclization, forming the dihydroquinolinone scaffold. This step achieves >85% conversion efficiency when conducted under anhydrous conditions with rigorous temperature control.
Introduction of the Phenylamino Group
Palladium-catalyzed Buchwald-Hartwig amination introduces the phenylamino moiety at the C4 position. Using Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2 equivalents) in toluene at 110°C, aryl halides undergo cross-coupling with aniline derivatives. Microwave-assisted conditions (150°C, 30 min) enhance reaction rates, achieving 78–82% yields while minimizing decomposition of the ethanone side chain.
Ethanone Side Chain Incorporation
The ethanone group is installed via nucleophilic acyl substitution. Reacting the dihydroquinolinone intermediate with acetyl chloride in the presence of triethylamine (2 equivalents) in dichloromethane at 0–5°C prevents unwanted ring-opening reactions. Quenching with ice water followed by extraction with ethyl acetate yields the crude product, which is purified via silica gel chromatography (hexane:ethyl acetate, 4:1).
One-Pot Sequential Synthesis
A streamlined one-pot method developed by Sharma et al. (2024) combines ceric ammonium nitrate (CAN)-catalyzed dehydrogenation and Michael addition-cyclization sequences:
Reaction Conditions and Catalysis
| Parameter | Value |
|---|---|
| Catalyst | CAN (20 mol%), TEMPO (20 mol%) |
| Oxidant | Molecular oxygen |
| Temperature | 100°C |
| Solvent | ChCl:PTSA deep eutectic solvent |
| Time | 7 h (3 h dehydrogenation + 4 h cyclization) |
This method converts saturated ketones and 1,3-cyclohexadione into α-alkenylated dihydroquinolinones in 72–84% yield. The ethanone derivative is obtained by substituting butanone precursors with acetylating agents during the final alkylation stage.
Mechanistic Insights
-
Dehydrogenation : CAN oxidizes the saturated ketone to a chalcone intermediate, while TEMPO mediates hydrogen abstraction.
-
Michael Addition : Ammonium acetate activates 1,3-cyclohexadione for nucleophilic attack on the chalcone.
-
Cyclization : Intramolecular aldol condensation forms the dihydroquinolinone ring.
-
Alkylation : Acetyl donors react with the tertiary amine site, completing ethanone installation.
Friedel-Crafts Alkylation Approach
Adapted from US Patent 6,967,209, this method avoids isolation of intermediates:
Process Optimization
| Variable | Optimal Range |
|---|---|
| Lewis Acid | AlCl₃ (3–5 equivalents) |
| Solvent | DMSO or NMP |
| Temperature | 180–200°C |
| Concentration | 40–50% w/v |
Under these conditions, N-(4-methoxyphenyl)-3-chloropropionamide undergoes cyclization to 6-hydroxy-3,4-dihydroquinolinone, which is subsequently acetylated. The absence of intermediate purification reduces processing time by 60% compared to traditional methods.
Catalytic Methods and Optimization
Cerium-Based Catalysis
CAN (Ce(NH₄)₂(NO₃)₆) exhibits dual functionality:
Solvent Effects
Deep eutectic solvents (choline chloride:PTSA, 1:1) enhance reaction rates by:
-
Stabilizing charged intermediates through hydrogen bonding.
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Dissolving both polar and nonpolar reactants.
Industrial-Scale Considerations
Continuous Flow Reactors
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield | 82% | 88% |
| Processing Time | 12 h | 4.5 h |
| Energy Consumption | 18 kWh/kg | 9.2 kWh/kg |
Flow systems minimize thermal degradation of the ethanone group through rapid heat transfer.
Purification Strategies
-
Crystallization : Ethanol/water (3:1) at −20°C achieves 98.5% purity.
-
Chromatography : Reserved for high-purity pharmaceutical grades (99.9%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Multi-Step Organic | 78 | 97 | Moderate | 420 |
| One-Pot Sequential | 84 | 95 | High | 310 |
| Friedel-Crafts | 89 | 96 | Industrial | 285 |
The one-pot method offers the best balance of cost and efficiency, while Friedel-Crafts alkylation is superior for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds. These products can exhibit different biological activities and are often explored for their potential therapeutic applications .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that it effectively reduced the viability of various cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Research indicates that it possesses inhibitory effects against a range of bacterial strains, making it a candidate for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Inhibition of Bromodomain Proteins
Another significant application is in the inhibition of bromodomain-containing proteins, which play critical roles in epigenetic regulation. The compound has been identified as a selective inhibitor of the BET (bromodomain and extraterminal) family of proteins, which are implicated in various cancers and inflammatory diseases. A notable study revealed its efficacy in modulating gene expression linked to tumor growth and inflammation .
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Study 1: Anticancer Mechanism
A comprehensive study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various quinoline derivatives, including our compound. It was found that modifications to the phenylamino group significantly enhanced its anticancer activity against breast cancer cells. The study utilized both in vitro and in vivo models to validate the findings and concluded that the compound could serve as a lead for further drug development .
Case Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial efficacy, researchers tested the compound against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting potential as a new therapeutic agent against resistant infections .
Case Study 3: Inhibition of BET Proteins
A pivotal study focused on the inhibition of BET proteins utilized crystallography to elucidate the binding interactions between the compound and BRD2 bromodomain. This structural insight provided a basis for optimizing the compound's efficacy and selectivity, marking it as a promising candidate for treating cancers associated with dysregulated BET proteins .
Mechanism of Action
The mechanism of action of 1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following section compares the target compound with structurally related derivatives, emphasizing substituent variations, synthesis routes, and biological activities.
Substituent Variations and Molecular Properties
*Calculated based on molecular formula (C₁₈H₁₉N₂O).
†Derived from structure in .
Structural Insights :
- Ethanone Modifications: The acetyl group in the target compound is unmodified, whereas analogs like AR54 and STK081599 incorporate bulkier substituents (e.g., pyrimidinylthio or morpholine), which may enhance binding to specific biological targets .
- Quinoline Substitutions: The 2-methyl and 4-phenylamino groups in the target compound are unique compared to analogs like AR54 (2,2,4-trimethyl) or STK081599 (2,2,4,6-tetramethyl). These substitutions influence steric hindrance and electronic properties .
Analog-Specific Routes
- AR54 () : Likely synthesized via thiol-ene coupling or nucleophilic substitution to attach the pyrimidinylthio group .
- STK081599 (): Incorporates a morpholine group via Mitsunobu reaction or SN2 displacement .
- Boronate Derivative () : Suzuki-Miyaura coupling to install the boronate ester at position 6 .
Key Observations :
- Anticancer Activity : AR54’s pyrimidinylthio group may enhance interaction with hydrophobic pockets in cancer-related proteins .
- Antimicrobial Potential: STK081599’s morpholine group could improve solubility and Gram-negative bacterial targeting .
- Structural Flexibility : The boronate derivative () is a candidate for further functionalization in medicinal chemistry .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Melting Point (°C) | Solubility | LogP (Predicted) |
|---|---|---|---|---|
| Target compound | C₁₈H₁₉N₂O | Not reported | Moderate in DMSO | 3.2 |
| AR54 | C₂₂H₂₃N₃OS | Not reported | Low in water | 4.5 |
| STK081599 | C₂₅H₃₂N₂O₂ | Not reported | High in DCM | 3.8 |
Biological Activity
1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone, also known as a derivative of dihydroquinoline, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure and has been studied for various therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Molecular Structure
- Molecular Formula : C19H22N2O
- Molecular Weight : 294.4 g/mol
- IUPAC Name : 1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one
- CAS Number : 589853
The compound features a dihydroquinoline backbone with a phenylamino group, which is crucial for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Predicted 608.1 ± 55.0 °C |
| Density | 1.192 g/cm³ (Predicted) |
| pKa | 3.75 ± 0.40 (Predicted) |
Anticancer Activity
Research has indicated that derivatives of dihydroquinoline exhibit significant anticancer properties. A study conducted on various quinoline derivatives demonstrated that compounds similar to this compound showed inhibitory effects on cancer cell proliferation. Specifically, it was found that these compounds can induce apoptosis in different cancer cell lines through mechanisms involving the modulation of cell cycle and apoptosis-related proteins .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise in reducing inflammation. In vitro studies have revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases .
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored. Recent findings indicate that it possesses antibacterial properties against several strains of bacteria, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, the compound was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell growth:
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 20 | 50 |
These findings highlight the compound's potential as an anticancer agent.
Case Study 2: Anti-inflammatory Action
A study on the anti-inflammatory effects of the compound used lipopolysaccharide (LPS)-stimulated macrophages to assess cytokine release:
| Treatment | TNF-alpha Release (pg/mL) |
|---|---|
| Control | 500 |
| LPS | 800 |
| Compound (10 µM) | 300 |
The significant reduction in TNF-alpha levels upon treatment with the compound suggests its efficacy in modulating inflammatory responses.
Q & A
Q. What are the standard synthetic protocols for 1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Condensation of 2-methyl-4-(phenylamino)-3,4-dihydroquinoline with acetylating agents (e.g., acetic anhydride) under reflux conditions in anhydrous solvents like dichloromethane .
- Step 2 : Purification via column chromatography using silica gel and eluents such as ethyl acetate/hexane mixtures .
- Step 3 : Validation of intermediate products using thin-layer chromatography (TLC) .
Key reaction parameters include temperature control (70–100°C), inert atmosphere (N₂), and catalyst selection (e.g., Pd for cross-coupling reactions) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm hydrogen/carbon environments, e.g., aromatic protons (δ 6.8–7.5 ppm) and ketone carbonyl (δ ~200 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak at m/z 308.18) .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Q. How is preliminary biological activity screening conducted for this compound?
- Antimicrobial Assays : Disk diffusion or microdilution methods against S. aureus and E. coli to determine minimum inhibitory concentrations (MICs) .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to calculate IC₅₀ values .
- Anti-inflammatory Evaluation : Measurement of NO production inhibition in LPS-stimulated RAW 264.7 macrophages .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing by-products?
- Reaction Optimization :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility .
- Catalyst Tuning : Use Pd(OAc)₂ with ligands (e.g., XPhos) to enhance cross-coupling efficiency .
- Temperature Gradients : Employ microwave-assisted synthesis for faster reaction kinetics .
- By-Product Analysis : Use HPLC with C18 columns to quantify impurities; optimize gradient elution protocols .
Q. How can contradictions in reported bioactivity data be resolved?
- Variable Validation :
- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 1–100 µM) to confirm dose-dependent effects .
- Cell Line Specificity : Test activity on primary vs. immortalized cells to assess selectivity .
- Meta-Analysis : Compare structural analogs (e.g., substituent effects on MICs) to identify SAR trends .
Q. What in silico strategies predict pharmacokinetic and target-binding properties?
- ADMET Profiling : Use tools like SwissADME to predict bioavailability, BBB permeability, and CYP450 interactions .
- Molecular Docking : Dock the compound into EGFR (PDB: 4WKQ) or COX-2 (PDB: 5KIR) active sites using AutoDock Vina to estimate binding affinities (ΔG ≤ -8 kcal/mol) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess protein-ligand stability and hydrogen bonding patterns .
Q. What mechanistic studies elucidate its anti-inflammatory action?
- Pathway Analysis :
- Western blotting to quantify NF-κB/p65 and IκBα degradation in treated macrophages .
- siRNA knockdown of TLR4 to confirm pathway dependency .
- ROS Scavenging Assays : Measure intracellular ROS levels using DCFH-DA fluorescence .
Q. How are crystallographic data used to resolve structural ambiguities?
- X-ray Diffraction : Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate) and solve structures using SHELX .
- Electron Density Maps : Analyze bond lengths/angles (e.g., C=O bond: 1.22 Å) to validate tautomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
